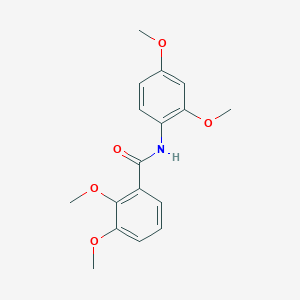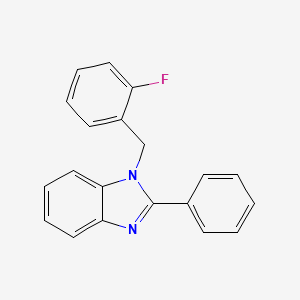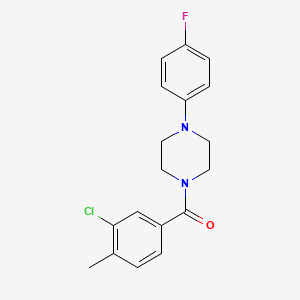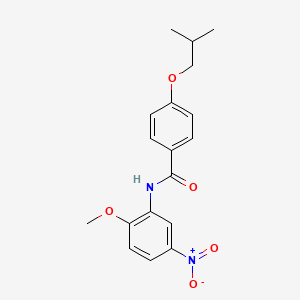![molecular formula C18H18N2O3S B5708857 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. DAPH is a member of the acrylamide family and is synthesized through a specific method that involves the reaction of 2,4-dimethoxyaniline and phenyl isothiocyanate.
作用機序
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide acts as a fluorescent probe for ROS by undergoing a chemical reaction with them. The reaction results in the production of a highly fluorescent compound that can be detected using various techniques such as fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have several biochemical and physiological effects. The compound has been reported to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments, including its high sensitivity and selectivity for ROS detection. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has some limitations, including its potential toxicity and instability under certain conditions.
将来の方向性
There are several future directions for research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is the development of new fluorescent probes based on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide's structure for the detection of other molecules of interest. Additionally, further studies are needed to understand the compound's mechanism of action and potential therapeutic applications fully. Finally, the development of more stable and less toxic derivatives of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide could improve its potential for use in various applications.
Conclusion
In conclusion, N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its various potential applications. The compound is synthesized through a specific method and has been extensively studied for its use as a fluorescent probe for ROS detection. N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has several biochemical and physiological effects, including its antioxidant properties and potential as a cancer therapeutic agent. While the compound has some limitations, there are several future directions for research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, including the development of new fluorescent probes and the exploration of its potential therapeutic applications.
合成法
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is synthesized through a specific method that involves the reaction of 2,4-dimethoxyaniline and phenyl isothiocyanate. The reaction occurs in the presence of a base such as triethylamine and a solvent such as chloroform or dichloromethane. The product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is essential for understanding their role in these processes and developing therapeutic strategies for diseases associated with ROS.
特性
IUPAC Name |
(E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-9-10-15(16(12-14)23-2)19-18(24)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,20,21,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAXWPPQHNSCKK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)

![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)
![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)

![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)
![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)
![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)